molecular formula C5H2ClFN4 B161030 6-Chloro-2-fluoropurine CAS No. 1651-29-2

6-Chloro-2-fluoropurine

Katalognummer: B161030
CAS-Nummer: 1651-29-2
Molekulargewicht: 172.55 g/mol
InChI-Schlüssel: UNRIYCIDCQDGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-fluoropurine (CAS: 1651-29-2; molecular formula: C₅H₂ClFN₄; molecular weight: 172.55 g/mol) is a dihalogenated purine derivative with a chlorine substituent at the C-6 position and fluorine at C-2 . It is commercially available as a white to off-white powder with a melting point of 151–153°C and solubility in dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethanol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for nucleoside analogues and anticancer agents. Its fluorine atom enhances metabolic stability, while the chlorine facilitates nucleophilic substitution reactions, making it versatile in medicinal chemistry .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-2-Fluorpurin beinhaltet typischerweise die Halogenierung von Purinderivaten. Ein übliches Verfahren ist die Balz-Schiemann-Reaktion, bei der 2-Aminopurin diazotiert und anschließend mit Fluorborsäure behandelt wird, um das Fluoratom an der 2. Position einzuführen. Das Chloratom kann durch Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorylchlorid eingeführt werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von 6-Chlor-2-Fluorpurin kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Fokus auf der Maximierung von Ausbeute und Reinheit liegt. Die Verwendung von Phasentransferkatalysatoren und kontrollierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

6-Chlor-2-Fluorpurin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen substituierte Purine mit verschiedenen funktionellen Gruppen, die in der medizinischen Chemie und der Arzneimittelentwicklung weiter verwendet werden können .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

6-Chloropurine compounds can undergo nucleophilic substitution reactions. One method involves reacting 6-chloropurine with trimethylamine in dimethylformamide, forming a purine trimethylammonium salt compound. This salt is then reacted with potassium fluoride to produce 6-fluoropurine compounds .

SNAr Reactions

6-Halopurine nucleosides, including 6-chloro derivatives, participate in SNArS_NAr (nucleophilic aromatic substitution) reactions with nitrogen, oxygen, and sulfur nucleophiles . Research has shown that 6-fluoropurine nucleosides are generally the best substrates for SNArS_NAr reactions with oxygen, sulfur, and aliphatic amine nucleophiles. They are also effective with an aromatic amine plus trifluoroacetic acid (TFA) as a catalyst .

Reactions with Amines

6-Chloro-2-fluoropurine can react with amines, such as N-ethyl-N, N-diisopropylamine, in solvents like butan-1-ol at temperatures ranging from 0 to 100°C. For example, it reacts with (6-methylpyridin-3-yl)methanamine to form 2-Fluoro-N-((6-methylpyridin-3-yl)methyl)-9H-purin-6-amine .

Conversion to 6-Iodopurine Nucleosides

6-Chloropurine nucleosides can be converted to 6-iodopurine nucleosides via aromatic Finkelstein reactions. This process involves treatment with sodium iodide in butanone in the presence of trifluoroacetic acid at low temperatures .

Reactivity Comparisons

Studies comparing the reactivity of 6-chloropurine nucleosides with their 6-iodo counterparts in Sonogashira and Suzuki reactions reveal differences in reaction rates and yields .

  • Sonogashira Reaction: 6-chloropurine showed no cross-coupling product after treatment with 1-hexyne/Pd(PPh3)4/CuI/TEA for 10 hours, whereas the 6-iodo compound gave a 92% yield of the coupled product in 20 minutes.

  • Suzuki Reaction: Treatment of a 6-chloropurine derivative with 4-methoxyphenylboronic acid/Pd(PPh3)4/K2CO3/toluene at 100°C resulted in the aryl substitution product, demonstrating its participation in Suzuki-Miyaura coupling reactions .

Metabolism

6-Fluoropurine compounds, derived from 6-chloropurine, can be metabolized by adenosine deaminase, an enzyme abundant in cells. This enzymatic reaction converts 6-fluoropurine into a purine compound, showcasing its role in metabolic processes .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

6-Chloro-2-fluoropurine has shown promising antiviral properties, particularly against viruses such as HIV and hepatitis B virus (HBV).

  • Case Study : In a study by Lee et al. (1999), derivatives of this compound were synthesized and evaluated for their anti-HIV and anti-HBV activities. The results indicated that certain nucleosides derived from this compound exhibited significant antiviral effects in vitro .

Cyclin-Dependent Kinase Inhibition

This compound serves as a crucial building block in the synthesis of purine nucleosides that inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

  • Case Study : Research conducted by Wilson et al. (2011) demonstrated that this compound derivatives effectively inhibited CDKs, showcasing potential applications in cancer therapy where CDK activity is often dysregulated .

Structure-Activity Relationship Studies

This compound has been utilized in structure-activity relationship (SAR) studies to develop more potent ligands for various biological targets.

  • Case Study : A study published in 2005 explored the substitution of this compound to create derivatives with enhanced affinity for the human A3 adenosine receptor (AR). The synthesized compounds exhibited varying Ki values, indicating their potential as selective A3 AR antagonists, which could be beneficial in treating conditions like cancer and inflammation .

Anticancer Research

The compound has been investigated for its anticancer properties, particularly in the context of targeting cancer cell proliferation.

  • Case Study : Recent research demonstrated that derivatives of this compound showed cytotoxic effects on various tumor cell lines. For instance, one derivative exhibited IC50 values significantly lower than conventional chemotherapeutics like cisplatin and gemcitabine, indicating its potential as a novel anticancer agent .

Data Table of Applications

ApplicationDescriptionReference
Antiviral ActivityEffective against HIV and HBV; synthesized nucleosides show antiviral effectsLee et al., 1999
CDK InhibitionBuilding block for purine nucleosides that inhibit CDKsWilson et al., 2011
A3 Adenosine ReceptorUsed in SAR studies to develop selective antagonistsPMC3474371, 2005
Anticancer ResearchDerivatives show significant cytotoxicity against tumor cell linesMDPI, 2021

Wirkmechanismus

The mechanism of action of 6-Chloro-2-Fluoropurine involves its incorporation into nucleosides, which can then interact with biological targets such as enzymes and nucleic acids. The presence of halogen atoms enhances the compound’s binding affinity and specificity towards these targets. For example, its derivatives can inhibit cyclin-dependent kinases by mimicking natural substrates and interfering with the cell cycle .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Nucleophilic Substitution

  • 6-Chloro-2-fluoropurine vs. 2,6-Dichloropurine :
    In SNAr (nucleophilic aromatic substitution) reactions, this compound exhibits faster substitution at C-6 than C-2 due to the inherent electronic bias of the purine ring. Despite fluorine being a poorer leaving group than chlorine, the C-6 chloro substituent reacts preferentially, enabling sequential functionalization . For example, in transglycosylation reactions, this compound and 2,6-dichloropurine both form nucleosides, but the fluorine in the former confers resistance to deaminases, enhancing stability in biological systems .

  • This compound vs. 6-DABCO-2-fluoropurine :
    The DABCO (1,4-diazabicyclo[2.2.2]octane) salt of 2-fluoropurine (compound 8 ) was explored to enhance electrophilicity at C-4. However, its poor solubility in solvents other than DMSO and complex purification steps make it less practical than this compound, which achieves comparable yields (52–75%) with simpler handling .

Solubility and Handling

Data Tables

Table 1: Physicochemical Properties of Selected Purine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituents (C-2/C-6) Melting Point (°C) Key Applications
This compound C₅H₂ClFN₄ 172.55 F/Cl 151–153 Anticancer agents, nucleosides
2,6-Dichloropurine C₅H₂Cl₂N₄ 181.00 Cl/Cl >300 Enzyme substrates
6-Chloropurine C₅H₃ClN₄ 154.55 H/Cl >300 Generic intermediate
2-Amino-6-chloropurine C₅H₄ClN₅ 169.57 NH₂/Cl >300 Prodrug synthesis

Table 2: Reaction Yields and Conditions

Reaction Type Compound Conditions Yield (%) Reference
N-Glycosylation This compound 2-Glycosyloxy tropone, THF, rt 90–95
SNAr with Amines This compound n-Butanol, 65°C 75–79
Enzymatic Transglycosylation 2,6-Dichloropurine Thermostable phosphorylases, 40°C 85–90

Biologische Aktivität

6-Chloro-2-fluoropurine (6C2FP) is a purine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cell cycle regulation and viral infections. This article reviews the biological activity of 6C2FP, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

This compound functions primarily as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The compound's structural modifications at the 6-position enhance its binding affinity to the ATP-binding site of CDK2, leading to significant inhibition of kinase activity. Studies have shown that compounds with suitable substituents at this position can exhibit up to 2000-fold selectivity for CDK2 over CDK1, making them valuable tools for studying cell cycle regulation and cancer therapy .

Structure-Activity Relationships (SAR)

The potency of 6C2FP and its derivatives can be attributed to specific structural features:

  • Substituents at the 6-position : The introduction of different groups at this position has been shown to modulate inhibitory activity significantly. For example, larger lipophilic groups tend to enhance binding affinity, while smaller or polar groups decrease it.
  • Selectivity : The selectivity profile for CDK2 over CDK1 is crucial for minimizing off-target effects. Compounds such as 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide exhibit remarkable selectivity with an IC50 value of 0.044 μM for CDK2 compared to 86 μM for CDK1 .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). Its incorporation into purine nucleosides has shown promising results in inhibiting viral replication .

Inhibition of Kinases

Recent studies have highlighted the compound's effectiveness against various kinases:

CompoundTarget KinaseIC50 (μM)Selectivity
6C2FPCDK20.044~2000-fold over CDK1
6C2FPNek20.15>5-fold over other kinases

These findings suggest that 6C2FP could serve as a lead compound for developing selective kinase inhibitors .

Study on CDK Inhibition

In a study examining the effects of various purine derivatives, it was found that modifications at the C-6 position significantly influenced the binding affinity to CDK2. The introduction of bulky groups improved potency, while smaller groups led to reduced activity. This study established a clear SAR that can guide future drug design efforts .

Antiviral Research

In another study focusing on antiviral applications, researchers synthesized nucleosides derived from 6C2FP and tested their efficacy against HIV-1. The results indicated that these nucleosides could effectively inhibit viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-fluoropurine, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu alkylation. For example, alkylation with isopropanol under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) yields 6-chloro-2-fluoro-9-isopropylpurine with regioselectivity at the 6-position . Another method involves reacting this compound with amines (e.g., 4-methoxybenzylamine) in anhydrous THF under reflux, achieving yields of 75–79% after precipitation with methanol/water . Key factors include solvent choice (e.g., THF for SNAr), temperature (reflux for completion), and stoichiometric control of reagents.

Q. Why does regioselectivity favor substitution at the C-6 position over C-2 in SNAr reactions?

  • Methodological Answer : The electronic bias of the purine ring dictates regioselectivity. Despite the expectation that fluorine (a better leaving group) at C-2 might react first, the electron-deficient C-6 position undergoes faster SNAr due to resonance stabilization of the transition state. This is confirmed by experiments showing C-6 substitution precedes C-2 modifications, even with fluoride leaving groups . Researchers must prioritize C-6 functionalization before addressing C-2 to avoid side products.

Q. What purification strategies are effective for isolating this compound derivatives?

  • Methodological Answer : Precipitation using methanol/water mixtures (e.g., 4 mL MeOH and 30 mL H₂O) is a standard method, yielding >75% pure product as a white powder . For further purification, column chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization in polar aprotic solvents (e.g., DMSO) is recommended. Characterization via ¹H/¹³C/¹⁹F NMR and comparison with literature data (e.g., ¹³C NMR δ 160.4 ppm for C-2 fluorine coupling) ensures structural integrity .

Q. How is this compound applied in nucleoside analog synthesis?

  • Methodological Answer : The compound serves as a precursor for antiviral and anticancer agents. For example, transglycosylation with thermostable nucleoside phosphorylases (e.g., PyNP and PNP) converts it into riboside/deoxyriboside analogs, which inhibit HIV-1 and cyclin-dependent kinases (CDKs) . Researchers should optimize enzyme activity (e.g., pH 7.5, 45°C) and sugar donor ratios (e.g., uridine/thymidine) to enhance regioselective glycosylation .

Advanced Research Questions

Q. What mechanistic insights explain unexpected regioselectivity in this compound reactions?

Q. How should researchers address contradictory NMR data in this compound characterization?

  • Methodological Answer : ¹³C-¹⁹F coupling in NMR spectra may remain unresolved due to peak broadening, as observed in DMSO-d₆ at 125 MHz . To mitigate this, use higher-field instruments (≥500 MHz) or heteronuclear correlation spectroscopy (HSQC). Cross-validate with mass spectrometry (HRMS-ESI) and elemental analysis to confirm molecular formulas.

Q. What strategies optimize reaction scalability for this compound derivatives?

  • Methodological Answer : Design-of-experiments (DOE) approaches can identify critical variables (e.g., reagent stoichiometry, solvent volume). For example, scaling SNAr reactions from 0.3 g to 2 g requires proportional adjustments in THF volume (8 mL/mmol) and controlled dropwise addition to prevent exothermic side reactions . Continuous-flow reactors may enhance heat dissipation and yield consistency.

Q. How do solvent and temperature affect the stability of this compound intermediates?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates by solvating the transition state, while protic solvents (e.g., MeOH) risk hydrolysis. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, suggesting reactions should stay below 100°C . Monitor reaction progress via TLC (Rf = 0.53 in 10% MeOH/CH₂Cl₂) to avoid over-degradation .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Matrix interference (e.g., proteins in cell lysates) complicates HPLC-UV quantification. Use solid-phase extraction (C18 columns) with acetonitrile/water gradients (5–95%) for cleanup. LC-MS/MS with deuterated internal standards (e.g., d2-6-chloro-2-fluoropurine) improves sensitivity (LOQ < 1 ng/mL) .

Q. Can computational modeling predict the bioactivity of novel this compound derivatives?

  • Methodological Answer :
    Molecular docking (e.g., AutoDock Vina) and QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-6) with CDK inhibition. Validate predictions via enzymatic assays (IC₅₀ values) and crystallography (e.g., PDB: 1ATP for CDK2 binding pockets) .

Eigenschaften

IUPAC Name

6-chloro-2-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRIYCIDCQDGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415330
Record name 6-CHLORO-2-FLUOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651-29-2
Record name 6-Chloro-2-fluoropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-fluoropurine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03520
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1651-29-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-CHLORO-2-FLUOROPURINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-fluoropurine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-2-FLUOROPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 2-amino-6-chloropurine (5.0 g, 29.5 mmol) in a solution of tetrafluoroboric acid in water (100 mL) at −15° C. was added dropwise sodium nitrite (3.5 g, 50 mmol) in water (160 mL) over a period of 1.5 h. After 20 min at room temperature, the pH of the solution was adjusted to 6 with 50% aqueous sodium hydroxide. The solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40S column (silica, CH2Cl2/MeOH 9:1) to give 2-fluoro-6-chloropurine (2.3 g, 52%). This compound (1.5 g, 8.6 mmol) was suspended in dry tetrahydrofuran (20 mL) at 25° C. The 4-(N-1-tert-butyloxycarbonyl)-aminophenethyl alcohol (3.4 g, 14.5 mmol) and triphenylphosphine (3.8 g, 14.5 mmol) were then added, and the mixture evaporated to dryness. Dry tetrahydrofuran (20 mL) was added and the suspension was cooled to 0° C. before dropwise addition of diethylazodicarboxylate (1.5 mL, 9.8 mmol). After 16 h reaction at room temperature, the solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 25M column (silica, hexane/AcOEt 95:5 to 75:25) to yield N-9 alkylated purine as a white solid (2.9 g, 87%). To a solution of alkylated 2-fluoro-6-chloropurine (3.0 g, 7.7 mmol) in n-butanol (15 mL) at 25° C. was added N-1-tert-butyloxycarbonyl-1,3-phenylenediamine (1.8 g, 8.8 mmol) and diisopropylethylamine (2.7 mL, 15.3 mmol). After 48 h reaction at 65° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 65:45 to 0:1) to yield the fluoropurine derivative as a brown solid (2.8 g, 63%). To a solution of this product (2.8 g, 4.9 mmol) in n-butanol (15 mL) at room temperature was added aminomethylcyclopropane (1.2 g, 17.1 mmol) and diisopropylethylamine (1.7 mL, 9.8 mmol). After 48 h reaction at 110° C., the brown solution was concentrated under reduced pressure. The crude residue was purified on a BIOTAGE™ 40M column (silica, hexane/AcOEt 60:40 to AcOEt/MeOH 98:2) to yield the protected trisubstituted purine as a white solid (2.3 g, 73%). To a solution of this compound (2.08 g, 3.38 mmol) in dichloromethane (10 mL) at room temperature was added 4N HCl in dioxane (10 mL). The reaction was stirred for 5 h at 25° C. and the solution was concentrated under reduced pressure. The solid was then dried for 16 h under vacuum to yield compound 3 as a brown solid. Yield of product: 1.4 g (quantitative); Rf=0.1 (CH2Cl2/MeOH 98:2); 1H NMR (400 MHz, CD3OD): δ 8.24 (s, 1H), 8.20-7.60 (m, 2H), 7.60-7.00 (m, 6H), 4.56 (t, 2H, J=7.0 Hz), 3.40-3.20 (m, 4H), 1.25-1.15 (m, 1H), 0.60-0.50 (m, 2H), 0.40-0.20 (m, 2H); LRMS (ESI): m/z 415 (MH+), 437 (M+Na); HPLC (method 2): 1.6 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-2-fluoropurine
6-Chloro-2-fluoropurine
6-Chloro-2-fluoropurine
Reactant of Route 5
6-Chloro-2-fluoropurine
Reactant of Route 6
6-Chloro-2-fluoropurine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.